molecular formula C24H27N3O3S B4173761 N-ethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide

N-ethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide

Cat. No.: B4173761
M. Wt: 437.6 g/mol
InChI Key: PUHUVJRPJROSEM-UHFFFAOYSA-N
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Description

N-ethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide is a complex organic compound that features a naphthalenesulfonamide core with an ethyl group and a phenyl piperazine moiety

Properties

IUPAC Name

N-ethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-2-27(31(29,30)23-13-12-20-8-6-7-9-21(20)18-23)19-24(28)26-16-14-25(15-17-26)22-10-4-3-5-11-22/h3-13,18H,2,14-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHUVJRPJROSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCN(CC1)C2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide typically involves multiple steps. One common method starts with the reaction of substituted anilines with bromoacetyl bromide in an aqueous basic medium to form electrophiles. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

N-ethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The phenyl piperazine moiety is known to enhance bioactivity and facilitate interactions with macromolecules. This interaction can modulate various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-ethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide include:

Uniqueness

What sets this compound apart is its unique combination of a naphthalenesulfonamide core with an ethyl group and a phenyl piperazine moiety. This structure provides a distinct set of chemical and biological properties that make it valuable for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide

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